

Lithol Rubine BCA synthesis pathway and mechanism

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Compound Name:	Pigment red 57	
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An In-depth Technical Guide to the Synthesis of Lithol Rubine BCA (C.I. Pigment Red 57:1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism for Lithol Rubine BCA, also known as C.I. **Pigment Red 57**:1. The document details the critical stages of its production, including diazotization, azo coupling, and laking, supported by mechanistic diagrams, quantitative data, and a generalized experimental protocol.

Introduction

Lithol Rubine BCA is a prominent red azo pigment widely utilized in printing inks, paints, plastics, and cosmetics.[1][2][3] Its chemical identity is the calcium salt of 3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoic acid.[2] The synthesis is a well-established multistep process involving the chemical transformation of two key aromatic intermediates: 4-aminotoluene-3-sulfonic acid (Tobias acid) and 3-hydroxy-2-naphthoic acid (BONA or BON acid).[4] Understanding the intricacies of this synthesis is crucial for optimizing pigment quality, yield, and purity.

Overall Synthesis Pathway

The production of Lithol Rubine BCA follows a three-stage pathway. It begins with the diazotization of an aromatic amine, followed by an azo coupling reaction with a coupling



component, and concludes with the precipitation of the insoluble calcium salt, a process known as laking.

Fig. 1: Overall Synthesis Workflow for Lithol Rubine BCA.

Detailed Reaction Mechanisms

The synthesis is predicated on two fundamental reactions in organic chemistry: diazotization and electrophilic aromatic substitution.

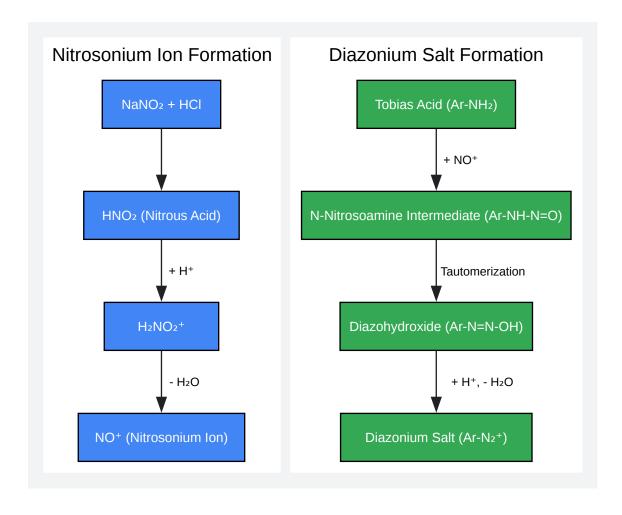
Stage 1: Diazotization of Tobias Acid

The first step is the conversion of the primary aromatic amine, Tobias acid, into a diazonium salt.[5] This is achieved by treating it with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid at a low temperature to ensure the stability of the resulting diazonium salt.[6]

The mechanism involves:

- Formation of the Nitrosonium Ion: Nitrous acid is protonated by the strong acid and subsequently loses a water molecule to form the nitrosonium ion (NO+), a potent electrophile.
- Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine group of Tobias acid attacks the nitrosonium ion.
- Formation of Diazonium Salt: A series of proton transfers and the elimination of a water molecule result in the formation of the stable aryldiazonium cation.





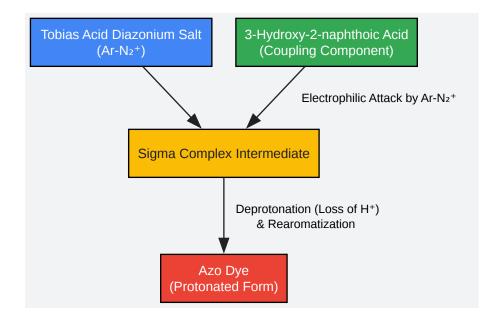
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Fig. 2: Mechanism of Tobias Acid Diazotization.

Stage 2: Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution where the newly formed aryldiazonium cation acts as the electrophile.[7][8] It attacks the electron-rich aromatic ring of the coupling component, 3-hydroxy-2-naphthoic acid.[9] The hydroxyl (-OH) group of BON acid is a strong activating group, directing the substitution to the adjacent carbon atom (C1 position).[9] The reaction's pH is critical and must be carefully controlled; it is typically carried out in a mildly acidic or neutral solution.[7][10]





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